molecular formula C21H24F2N6O3S B13384232 4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol

4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol

Cat. No.: B13384232
M. Wt: 478.5 g/mol
InChI Key: XYLIQTKEYHWYGG-UHFFFAOYSA-N
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Description

The compound 4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol is a complex organic molecule with potential applications in various scientific fields. It features a unique structure that includes a cyclopropyl group, a triazolopyrimidine core, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the cyclopropyl group, and the attachment of the propylsulfanyl and hydroxyl groups. The key steps are as follows:

    Formation of the Triazolopyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the Propylsulfanyl Group: This step involves nucleophilic substitution reactions using propylthiol and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The propylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The cyclopropyl and triazolopyrimidine moieties may play a role in binding to enzymes or receptors, while the hydroxyl groups could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol: can be compared with similar compounds such as:

    Ticagrelor: A similar compound with a triazolopyrimidine core and cyclopropyl group, used as an antiplatelet medication.

    Clopidogrel: Another antiplatelet drug with a different core structure but similar functional groups.

The uniqueness of This compound

Biological Activity

The compound 4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol is a derivative of ticagrelor and has been studied for its biological activities, particularly in the context of antiplatelet and antibacterial properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C24H28F2N6O3S
  • Molecular Weight : 518.58 g/mol
  • CAS Number : 274693-49-1

Biological Activity Overview

  • Antiplatelet Activity
    • The compound exhibits high affinity as a P2Y12 antagonist, which is critical for inhibiting platelet aggregation. Its potency can be compared to ticagrelor, with a reported pKipK_i value of 8.7 .
    • In studies involving ADP-induced platelet aggregation, it demonstrated significant inhibition comparable to ticagrelor and its active metabolite AR-C124910 .
  • Antibacterial Activity
    • Research indicates that while some ticagrelor analogues exhibit antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), the specific compound showed minimal inhibitory concentrations (MIC) greater than 200 mM, indicating a lack of significant antibacterial activity .
    • A comparative study revealed that modifications to the structure can lead to a loss of antibacterial activity while maintaining antiplatelet effects, suggesting distinct mechanisms at play .

Table 1: Antiplatelet Activity Comparison

CompoundAntiplatelet Activity (Fold-Inhibition)MIC (mM)
Ticagrelor (1)1.00 ± 0.04>200
Compound 7i (AR-C124910)Similar to ticagrelor>200
Compound 7lEquipotent to ticagrelor>200
Compound 7pWeaker than ticagrelor (P = 0.016)>200

*Data derived from studies on the antiplatelet and antibacterial activity of triazolo[4,5-d]pyrimidines .

The biological activity of this compound is largely attributed to its interaction with the P2Y12 receptor:

  • P2Y12 Receptor Antagonism : The compound acts as a reversible antagonist at the P2Y12 receptor, inhibiting platelet activation and aggregation through competitive binding .
  • Inverse Agonism : It also displays inverse agonism in certain cell lines, which may contribute to its pharmacological profile .

Case Studies

In a series of experiments involving various ticagrelor analogues:

  • Compounds with simplified structures maintained antiplatelet activity but lost antibacterial efficacy.
  • The presence of specific functional groups was crucial for retaining biological activity; for instance, the cyclopropyl moiety was essential for maintaining antiplatelet effects while alterations led to diminished activity .

Properties

Molecular Formula

C21H24F2N6O3S

Molecular Weight

478.5 g/mol

IUPAC Name

4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol

InChI

InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)

InChI Key

XYLIQTKEYHWYGG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F

Origin of Product

United States

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